Ocfentanil hydrochloride

Overview

Description

Ocfentanil hydrochloride is a potent synthetic opioid structurally related to fentanyl. It was developed in the early 1990s as part of a series of potent naloxone-reversible opioids aimed at achieving better therapeutic indices in terms of cardiovascular effects and respiratory depression compared to fentanyl . Despite promising results in human clinical trials, this compound was never developed for medical use and later emerged as a designer drug around 2013 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ocfentanil hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

N-alkylation: The reaction of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone.

Reductive amination: The intermediate is then subjected to reductive amination with 2-fluoroaniline to yield N-(2-fluorophenyl)-N-(1-phenethyl-4-piperidinyl)acetamide.

Methoxyacetylation: The final step involves the methoxyacetylation of the amide to produce ocfentanil.

Industrial Production Methods: the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while ensuring safety and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Ocfentanil hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of ocfentanil, which can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Ocfentanil hydrochloride has several scientific research applications, including:

Mechanism of Action

Ocfentanil hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptors, resulting in effective pain relief at low doses .

Comparison with Similar Compounds

Methoxyacetylfentanyl: Another fentanyl analog with similar analgesic properties but different metabolic pathways.

Acetylfentanyl: A less potent analog compared to ocfentanil but still used in similar research applications.

Uniqueness: Ocfentanil hydrochloride is unique due to its high potency and specific structural modifications, such as the presence of a fluorine atom on the aromatic ring, which enhances its binding affinity to opioid receptors .

Biological Activity

Ocfentanil hydrochloride is a synthetic opioid analgesic structurally related to fentanyl, developed in the early 1990s. It was initially intended to provide a safer alternative to fentanyl, particularly concerning cardiovascular and respiratory effects. Despite its promising pharmacological profile, ocfentanil has not been approved for medical use and has emerged as a designer drug in recent years.

Pharmacodynamics

Ocfentanil acts primarily as a μ-opioid receptor agonist , similar to other opioids. Research indicates that it exhibits a high affinity for the μ-opioid receptor, which mediates its analgesic effects. Studies have shown that ocfentanil is approximately 2.5 times more potent than fentanyl in rodent models, with an effective dose (ED50) of 0.007 mg/kg compared to fentanyl's 0.018 mg/kg in the mouse hot plate test .

Table 1: Comparison of Ocfentanil and Fentanyl Potency

| Compound | ED50 (mg/kg) | Relative Potency |

|---|---|---|

| Ocfentanil | 0.007 | 2.5 times fentanyl |

| Fentanyl | 0.018 | 1 |

Clinical Studies and Findings

Clinical evaluations have demonstrated that ocfentanil produces effects comparable to those of fentanyl. In studies involving human subjects, doses of 1 μg/kg of ocfentanil resulted in effective analgesia, while doses up to 3 μg/kg caused significant respiratory depression .

A notable study compared ocfentanil and fentanyl as supplements to general anesthesia, concluding that 3 μg/kg of ocfentanil is roughly equivalent to 5 μg/kg of fentanyl in terms of analgesic and sedative effects . However, despite these findings, further clinical development was halted due to safety concerns, as the side effects profile remained similar to that of fentanyl.

Toxicological Cases

Ocfentanil has been implicated in several cases of intoxication and fatalities, particularly in France between 2016 and 2018. A review of seven case reports indicated that ocfentanil concentrations varied significantly among victims, highlighting its potency and potential for overdose.

Table 2: Ocfentanil Concentrations in Biological Samples

| Case Number | Sample Type | Ocfentanil Concentration (µg/L) |

|---|---|---|

| Case 1 | Whole Blood | 35.2 |

| Case 2a | Urine | 35,000 |

| Case 3 | Cardiac Blood | 3.9 |

| Case 4 | Bile | 175 |

In these cases, toxicological analyses utilized advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the presence of ocfentanil in various biological matrices .

Side Effects and Safety Profile

Like other μ-opioid agonists, ocfentanil is associated with several side effects including:

- Respiratory Depression : A significant risk factor leading to potential overdose.

- Nausea and Vomiting : Common opioid-related side effects.

- Sedation : Can impair cognitive function and motor skills.

- Itching : A frequent complaint among opioid users.

Despite initial hopes for a better safety profile compared to fentanyl, ocfentanil has demonstrated similar risks, leading to its classification under national control measures in various countries .

Properties

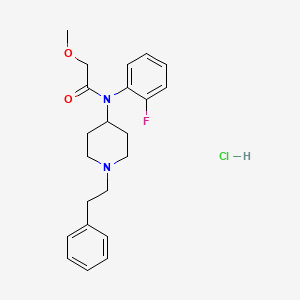

IUPAC Name |

N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-10-6-5-9-20(21)23)19-12-15-24(16-13-19)14-11-18-7-3-2-4-8-18;/h2-10,19H,11-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZMSSDQGOBJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201037476 | |

| Record name | Ocfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112964-97-3 | |

| Record name | Ocfentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8T88FVW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.